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molecular formula C9H18N2O2 B065108 1-Boc-3-aminopyrrolidine CAS No. 186550-13-0

1-Boc-3-aminopyrrolidine

Cat. No. B065108
M. Wt: 186.25 g/mol
InChI Key: CMIBWIAICVBURI-UHFFFAOYSA-N
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Patent
US08030501B2

Procedure details

column: manufactured by Daicel Chemical Industries, Ltd., {CROWNPAK 150×4.6 mm}, mobile phase: aqueous perchloric acid solution (pH 1.5), flow rate: 1.0 ml/min, detection: UV 210 nm, column temperature: 35° C., retention time: (S)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 24.1 min, (R)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 27.0 min
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl(O)(=O)(=O)=O.[C:6]([O:10][C:11]([N:13]1[CH2:17][CH2:16][C@H:15]([NH2:18])[CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7].C(OC(N1CC[C@@H](N)C1)=O)(C)(C)C>>[C:6]([O:10][C:11]([N:13]1[CH2:17][CH2:16][CH:15]([NH2:18])[CH2:14]1)=[O:12])([CH3:9])([CH3:7])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C[C@H](CC1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C[C@@H](CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
35° C., retention time
CUSTOM
Type
CUSTOM
Details
27.0 min
Duration
27 min

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08030501B2

Procedure details

column: manufactured by Daicel Chemical Industries, Ltd., {CROWNPAK 150×4.6 mm}, mobile phase: aqueous perchloric acid solution (pH 1.5), flow rate: 1.0 ml/min, detection: UV 210 nm, column temperature: 35° C., retention time: (S)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 24.1 min, (R)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 27.0 min
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl(O)(=O)(=O)=O.[C:6]([O:10][C:11]([N:13]1[CH2:17][CH2:16][C@H:15]([NH2:18])[CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7].C(OC(N1CC[C@@H](N)C1)=O)(C)(C)C>>[C:6]([O:10][C:11]([N:13]1[CH2:17][CH2:16][CH:15]([NH2:18])[CH2:14]1)=[O:12])([CH3:9])([CH3:7])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C[C@H](CC1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C[C@@H](CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
35° C., retention time
CUSTOM
Type
CUSTOM
Details
27.0 min
Duration
27 min

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08030501B2

Procedure details

column: manufactured by Daicel Chemical Industries, Ltd., {CROWNPAK 150×4.6 mm}, mobile phase: aqueous perchloric acid solution (pH 1.5), flow rate: 1.0 ml/min, detection: UV 210 nm, column temperature: 35° C., retention time: (S)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 24.1 min, (R)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 27.0 min
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl(O)(=O)(=O)=O.[C:6]([O:10][C:11]([N:13]1[CH2:17][CH2:16][C@H:15]([NH2:18])[CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7].C(OC(N1CC[C@@H](N)C1)=O)(C)(C)C>>[C:6]([O:10][C:11]([N:13]1[CH2:17][CH2:16][CH:15]([NH2:18])[CH2:14]1)=[O:12])([CH3:9])([CH3:7])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C[C@H](CC1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C[C@@H](CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
35° C., retention time
CUSTOM
Type
CUSTOM
Details
27.0 min
Duration
27 min

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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